1-[2-(4-BROMOPHENYL)-2-METHYL-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE
Overview
Description
1-[2-(4-BROMOPHENYL)-2-METHYL-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-BROMOPHENYL)-2-METHYL-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE typically involves the cyclization of appropriate hydrazides with acylating agents. One common method involves the reaction of 4-bromobenzohydrazide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-BROMOPHENYL)-2-METHYL-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
1-[2-(4-BROMOPHENYL)-2-METHYL-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[2-(4-BROMOPHENYL)-2-METHYL-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-diphenyl-1,3,4-oxadiazole: Known for its fluorescence properties and used in optoelectronic applications.
4-bromo-2,5-diphenyl-1,3,4-oxadiazole: Similar structure but with different substituents, leading to varied biological activities.
Uniqueness
1-[2-(4-BROMOPHENYL)-2-METHYL-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl, bromophenyl, and phenyl groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[2-(4-bromophenyl)-2-methyl-5-phenyl-1,3,4-oxadiazol-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-12(21)20-17(2,14-8-10-15(18)11-9-14)22-16(19-20)13-6-4-3-5-7-13/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLDTVLUKJMLSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC=CC=C2)(C)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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